N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-14(2)13-24-20-7-6-19(12-17(20)5-8-21(24)25)23-22(26)18-10-15(3)9-16(4)11-18/h6-7,9-12,14H,5,8,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVXBXSXDCHRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with a suitable ketone, followed by cyclization.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl bromide in the presence of a strong base such as sodium hydride.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the quinoline derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the quinoline and benzamide moieties, potentially forming alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins or nucleic acids.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound lacks the hydroxycarbamoyl (hydroxamic acid) group present in most analogs, which is critical for zinc-binding in HDAC inhibition . This suggests a divergent mechanism or reduced HDAC affinity.
- The isobutyl group may enhance lipophilicity compared to the butylamino or benzyl groups in analogs, influencing membrane permeability .
Pharmacological and Physicochemical Properties
HDAC Inhibition and Selectivity
While direct activity data for the target compound is unavailable, analogs provide insights:
- Compound 1x: Contains a hydroxamic acid group, a hallmark of pan-HDAC inhibitors like entinostat (MS-275) and LMK-233. Hydroxamic acids exhibit broad-spectrum HDAC inhibition (e.g., HDAC1–11) but may lack isoform selectivity .
- Compound II-6j : The tetrazole core and benzyl substituent may favor HDAC6 selectivity, similar to tubastatin A, which targets HDAC6 with >1,000-fold selectivity over HDAC1 .
- Target Compound: The absence of a hydroxamic acid implies a non-canonical binding mechanism. Its tetrahydroquinolin scaffold may mimic the cap group of HDAC inhibitors, interacting with surface residues of specific isoforms (e.g., HDAC1 or HDAC6) .
Solubility and Toxicity
- Hydroxamic acid-containing analogs (e.g., 1x, 2p) often suffer from poor metabolic stability due to glucuronidation or hydrolysis, limiting their therapeutic utility .
- The target compound’s isobutyl group and rigid core may improve metabolic stability but reduce aqueous solubility compared to polar analogs like 2j (melting point 194°C) .
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with an isobutyl group and a dimethyl-substituted benzamide moiety. Its molecular formula is with a molecular weight of approximately 256.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. This compound may modulate various signaling pathways related to cell proliferation, apoptosis, and inflammation .
Potential Molecular Targets:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : It could interact with receptors that play roles in cellular signaling and homeostasis.
Antimicrobial Properties
Sulfonamide derivatives are known for their antimicrobial properties. The presence of the sulfonamide group in related compounds indicates that this compound may also exhibit similar activity against bacterial strains. Further studies are necessary to evaluate its spectrum of activity and mechanism against pathogens.
Case Study 1: Antitumor Effects
A study investigating the antitumor effects of tetrahydroquinoline derivatives found that certain compounds induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . While this study did not focus directly on this compound, it provides a framework for understanding its potential applications.
Case Study 2: Antimicrobial Activity
In another study examining sulfonamide derivatives for antimicrobial activity against Gram-positive bacteria, several compounds demonstrated significant inhibitory effects. The structure–activity relationship indicated that modifications to the benzamide moiety could enhance activity against specific bacterial strains. This suggests that similar modifications in this compound may yield promising results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
